Cas no 1250644-39-3 ((3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride)
(3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-681088
- (3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride
- 1250644-39-3
- (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride
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- Inchi: 1S/C8H7Br2ClO3S/c1-14-8-6(9)2-5(3-7(8)10)4-15(11,12)13/h2-3H,4H2,1H3
- InChI Key: HAOQFADPGHTFCT-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)CS(=O)(=O)Cl)Br)OC
Computed Properties
- Exact Mass: 377.81507g/mol
- Monoisotopic Mass: 375.81712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 51.8Ų
(3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681088-0.05g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 0.05g |
$1152.0 | 2023-03-11 | ||
| Enamine | EN300-681088-0.1g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 0.1g |
$1207.0 | 2023-03-11 | ||
| Enamine | EN300-681088-0.25g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 0.25g |
$1262.0 | 2023-03-11 | ||
| Enamine | EN300-681088-0.5g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 0.5g |
$1316.0 | 2023-03-11 | ||
| Enamine | EN300-681088-1.0g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-681088-2.5g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 2.5g |
$2688.0 | 2023-03-11 | ||
| Enamine | EN300-681088-5.0g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 5.0g |
$3977.0 | 2023-03-11 | ||
| Enamine | EN300-681088-10.0g |
(3,5-dibromo-4-methoxyphenyl)methanesulfonyl chloride |
1250644-39-3 | 10.0g |
$5897.0 | 2023-03-11 |
(3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride
Introduction to (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride (CAS No. 1250644-39-3)
(3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride, with the CAS number 1250644-39-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, characterized by the presence of both bromo and methoxy substituents on a phenyl ring, make it a versatile building block for further functionalization.
The compound's structure consists of a phenyl ring substituted with two bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position. This arrangement imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The methoxy group enhances the compound's solubility in polar solvents, while the bromine atoms provide reactive sites for further chemical transformations, such as cross-coupling reactions. These attributes make (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride an indispensable tool in the synthesis of complex organic molecules.
In recent years, there has been a surge in research focused on developing new pharmaceuticals with improved efficacy and reduced side effects. The demand for innovative intermediates like (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride has consequently increased. One notable area of research involves its application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating compounds that modulate kinases and other enzymes involved in cancer progression.
One groundbreaking study published in the Journal of Medicinal Chemistry highlighted the use of (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride in the development of novel tyrosine kinase inhibitors. These inhibitors have shown promise in preclinical trials for their ability to selectively inhibit aberrant signaling pathways associated with certain types of cancer. The compound's brominated phenyl ring serves as an excellent scaffold for designing molecules that can interact with specific amino acid residues on target proteins, thereby disrupting their function.
Furthermore, (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride has been explored in the synthesis of antimicrobial agents. The combination of bromo and methoxy groups on the phenyl ring contributes to enhanced binding affinity to bacterial enzymes, making it an effective precursor for creating compounds with potent antibacterial properties. Research has shown that derivatives of this compound exhibit activity against multidrug-resistant strains of bacteria, offering a promising solution to the growing problem of antibiotic resistance.
The compound's versatility extends to its role in materials science and polymer chemistry. Its ability to undergo various functionalization reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, researchers have utilized (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride to develop conductive polymers and liquid crystals, which have applications in electronic devices and display technologies.
In conclusion, (3,5-Dibromo-4-methoxyphenyl)methanesulfonyl chloride (CAS No. 1250644-39-3) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, particularly in the development of targeted therapeutics for cancer and infectious diseases. As research continues to uncover new applications for this compound, its importance is expected to grow even further, driving innovation in both academic and industrial settings.
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